5,7-Dimethylfuro[2,3-c]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethylfuro[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-5-8-3-4-11-9(8)7(2)10-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGERJILRUAXUGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization of 5,7 Dimethylfuro 2,3 C Pyridine
Electrophilic Aromatic Substitution on the Furopyridine Core
The fused furo[2,3-c]pyridine (B168854) ring system is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the pyridine (B92270) nitrogen. quimicaorganica.orgyoutube.com The pyridine ring deactivates the fused furan (B31954) ring towards electrophilic attack. However, under forcing conditions, electrophilic substitution can be achieved. The position of substitution is influenced by the directing effects of both the pyridine nitrogen and the furan oxygen, as well as the existing methyl groups.
Reactions such as nitration and halogenation typically require harsh conditions. For instance, nitration often necessitates the use of strong acid mixtures at elevated temperatures. youtube.com The substitution pattern is complex, with the electrophile potentially attacking the available positions on both the furan and pyridine rings. The presence of the electron-donating methyl groups at positions 5 and 7 can influence the regioselectivity, favoring substitution at adjacent positions if sterically accessible.
It's important to note that Friedel-Crafts alkylations and acylations are generally not feasible under standard conditions because the Lewis acid catalysts tend to coordinate with the basic pyridine nitrogen, deactivating the ring system further. quimicaorganica.org
Nucleophilic Substitution Reactions, including at Brominated Positions
Nucleophilic aromatic substitution (SNAr) on the pyridine ring of the furopyridine system is more facile than electrophilic substitution, particularly at positions ortho and para to the nitrogen atom (positions 4 and 6 in the parent furopyridine system). stackexchange.com However, in 5,7-Dimethylfuro[2,3-c]pyridine, these positions are occupied by methyl groups. Therefore, SNAr reactions typically require prior functionalization, such as bromination, to introduce a suitable leaving group.
Once a bromo derivative is obtained, it can readily undergo nucleophilic substitution with a variety of nucleophiles, including amines, alkoxides, and thiolates. These reactions are often catalyzed by transition metals like palladium or copper. beilstein-journals.org For example, the displacement of a bromine atom by an amine (Buchwald-Hartwig amination) or an alcohol/phenol (Buchwald-Hartwig etherification) provides a versatile route to C-N and C-O bond formation, respectively. beilstein-journals.org
Oxidation and Reduction Pathways of the Furan and Pyridine Rings
The furan and pyridine rings within the this compound core exhibit distinct reactivity towards oxidation and reduction.
Oxidation: The furan ring is generally more susceptible to oxidation than the pyridine ring. Strong oxidizing agents can lead to ring-opening of the furan moiety. Selective oxidation of the pyridine nitrogen to form the corresponding N-oxide is a common and useful transformation (see section 3.4).
Reduction: The pyridine ring can be reduced under various conditions. Catalytic hydrogenation using catalysts like platinum or palladium on carbon can reduce the pyridine ring to the corresponding piperidine (B6355638) derivative. clockss.org The conditions can often be controlled to achieve selective reduction of the pyridine ring while leaving the furan ring intact. Reductions using dissolving metals, such as sodium in liquid ammonia, can also be employed. A study on the reduction of pyridine derivatives with samarium diiodide in the presence of water has shown rapid conversion to piperidine. clockss.org
N-Oxidation and Subsequent Rearrangements or Functionalizations
The nitrogen atom of the pyridine ring in this compound can be selectively oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). researchgate.netscripps.edu The resulting N-oxide is a versatile intermediate for further functionalization.
The introduction of the N-oxide group activates the positions ortho (C4) and para (C6) to the nitrogen for both nucleophilic attack and electrophilic substitution. Since these positions are blocked in the title compound, reactions would occur at other available sites, or the N-oxide can be used to facilitate other transformations. For instance, pyridine N-oxides can undergo rearrangements upon treatment with reagents like acetic anhydride (B1165640) or phosphorus oxychloride to introduce functional groups at the 2-position (in this case, the C4 position of the furopyridine system). scripps.edu
Furthermore, the N-oxide can be used as a directing group for metallation reactions or can be deoxygenated to regenerate the parent pyridine. scripps.edu
Functional Group Interconversions on Methyl Substituents
The methyl groups at positions 5 and 7 are amenable to a variety of functional group interconversions.
Oxidation: The methyl groups can be oxidized to aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) or selenium dioxide. The resulting carbonyl compounds are valuable precursors for further derivatization, such as the formation of imines, oximes, or for use in condensation reactions.
Halogenation: Radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator, can introduce a halogen atom onto the methyl group, forming a halomethyl derivative. These compounds are reactive electrophiles and can participate in nucleophilic substitution reactions to introduce a wide range of functional groups.
Deprotonation/Metallation: The methyl groups can be deprotonated with a strong base, such as an organolithium reagent, to form a lithiated species. This carbanion can then react with various electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds.
Cross-Coupling Reactions for C–C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing new carbon-carbon bonds on the furopyridine core, particularly at halogenated positions. tcichemicals.comicmpp.ro Common cross-coupling reactions include:
Suzuki Coupling: Reaction of a bromo- or iodo-substituted furopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. icmpp.ro This is a highly versatile method for introducing new aryl or vinyl groups.
Stille Coupling: Coupling of a halo-furopyridine with an organostannane reagent, catalyzed by palladium.
Sonogashira Coupling: The reaction of a halo-furopyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an alkynyl-substituted furopyridine. researchgate.net
Heck Coupling: The reaction of a halo-furopyridine with an alkene in the presence of a palladium catalyst and a base to form a vinyl-substituted product.
These reactions provide efficient routes to a wide array of derivatives with extended conjugation and diverse substitution patterns, which are valuable for applications in materials science and as biologically active molecules. tcichemicals.comicmpp.ro
Structure Activity Relationship Sar Studies of Furopyridine Derivatives Preclinical Focus
Influence of Substituent Nature and Position on Biological Activity
The biological activity of furopyridine derivatives is profoundly influenced by the nature and placement of various substituents on the core scaffold. General studies on pyridine (B92270) derivatives have shown that the presence, number, and position of functional groups can dramatically alter their biological effects, including their antiproliferative activity. nih.govmdpi.com For instance, the introduction of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been found to enhance the antiproliferative properties of pyridine-containing compounds. nih.govmdpi.com Conversely, the presence of bulky groups or halogen atoms tends to diminish this activity. nih.govmdpi.com
In the context of the furo[2,3-c]pyridine (B168854) core, the specific placement of methyl groups, such as in 5,7-dimethylfuro[2,3-c]pyridine, is anticipated to modulate activity through a combination of electronic and steric effects. While direct SAR studies on this compound are not extensively documented in publicly available research, insights can be drawn from related structures. For example, in a series of 2,6-disubstituted imidazo[4,5-b]pyridines, the presence of a methyl group on the nitrogen atom of the imidazo[4,5-b]pyridine nucleus was found to generally improve antiproliferative activity.
Furthermore, studies on 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, another related heterocyclic system, have demonstrated that substitutions on the core structure significantly impact antimicrobial activity. mdpi.com For example, certain derivatives within this class have shown potent inhibitory effects against various bacterial strains, highlighting the sensitivity of the biological response to structural modifications. mdpi.com
The following table summarizes the influence of different substituents on the antiproliferative activity of a series of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, illustrating the impact of substituent modifications on biological outcomes. nih.gov
| Compound ID | R1 | R2 | GI50 (µM) against K562 | GI50 (µM) against MV4-11 | GI50 (µM) against MCF-7 |
| 18 | H | H | >100 | >100 | >100 |
| 19 | Me | H | 85.3 ± 4.5 | >100 | >100 |
| 20 | Et | H | 60.1 ± 3.2 | 89.7 ± 5.1 | >100 |
| 21 | n-Pr | H | 35.6 ± 1.9 | 45.2 ± 2.8 | 87.4 ± 4.9 |
| 23 | H | Ph | 1.8 ± 0.1 | 2.5 ± 0.2 | 4.8 ± 0.3 |
| 29 | Me | Ph | 3.4 ± 0.2 | 5.1 ± 0.4 | 9.7 ± 0.8 |
| 37 | H | 4-MeO-Ph | 2.1 ± 0.1 | 3.0 ± 0.2 | 5.5 ± 0.4 |
Data adapted from a study on 2H-pyrazolo[4,3-c]pyridines, a related heterocyclic system, to illustrate the principles of substituent effects. nih.gov
Conformational Analysis and Elucidation of Bioactive Conformations
The three-dimensional arrangement of a molecule, or its conformation, is critical for its interaction with biological targets. Conformational analysis aims to identify the most stable and biologically active shapes of a molecule. For furopyridine derivatives, understanding the preferred conformations is key to designing more potent and selective compounds.
In a study focused on a series of 4-substituted 2,6-dimethylfuro[2,3-d]pyrimidines, which share the dimethyl-substituted fused ring system, conformational restriction was employed as a strategy to probe the bioactive conformation required for dual inhibition of microtubule assembly and receptor tyrosine kinases (RTKs). nih.gov By systematically restricting the rotatable bonds in the lead compound, researchers were able to identify distinct conformational requirements for the two different biological activities. nih.gov This suggests that for a given scaffold, different target interactions may necessitate different molecular shapes. nih.gov
For instance, molecular modeling of these furo[2,3-d]pyrimidine (B11772683) derivatives indicated two primary binding poses, termed "horizontal" and "vertical," within the ATP binding site of kinases like VEGFR-2. nih.gov The preference for one pose over the other was dependent on the substitution at the 4-anilino nitrogen. nih.gov A compound with a simple N-H group predominantly adopted the horizontal pose, whereas a compound with an N-methyl group, like in compound 11 from the study, showed a preference for the vertical pose. nih.gov Further increasing the size of the N-alkyl group solidified the preference for the vertical binding mode. nih.gov This highlights how a seemingly minor modification like the addition of a methyl group can significantly influence the adopted bioactive conformation.
Analysis of Binding Interactions through Structural Modifications
The specific interactions between a small molecule and its biological target, such as an enzyme or receptor, are fundamental to its mechanism of action. Modifying the structure of a lead compound allows medicinal chemists to probe and optimize these binding interactions to enhance potency and selectivity.
In the case of furopyridine derivatives, structural modifications can influence hydrogen bonding, hydrophobic interactions, and π-π stacking with the target protein. For example, in the study of 4-substituted 2,6-dimethylfuro[2,3-d]pyrimidines as VEGFR-2 inhibitors, the furo[2,3-d]pyrimidine scaffold was observed to occupy the adenine (B156593) binding pocket of the ATP binding site. nih.gov The N1 nitrogen of the pyrimidine (B1678525) ring formed a crucial hydrogen bond with the backbone NH of Cys917 in the hinge region of the kinase. nih.gov The scaffold was further stabilized by hydrophobic interactions with surrounding leucine (B10760876) residues. nih.gov
The 4-N-methyl anilino moiety of the potent compound 11 from that study was found to interact with the side chains of isoleucine and cysteine residues. nih.gov The 4'-methoxy phenyl side chain extended into a hydrophobic pocket, interacting with several other residues. nih.gov These detailed interaction patterns, elucidated through molecular modeling, provide a rational basis for further structural modifications to improve binding affinity.
Although direct binding interaction data for this compound is not available, these principles of molecular recognition are broadly applicable. The methyl groups at the 5- and 7-positions would be expected to participate in hydrophobic interactions within a binding pocket, and their specific placement would dictate the feasibility of other interactions by the rest of the molecule.
SAR of Furopyridine Analogues as Enzyme Inhibitors
Furopyridine and its analogues have been investigated as inhibitors of various enzymes, with their structure-activity relationships providing valuable clues for the development of new therapeutic agents. For example, derivatives of 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amine have been identified as potent inhibitors of Janus kinases (JAKs), a family of tyrosine kinases involved in inflammatory diseases. nih.gov Systematic SAR studies on this series led to the discovery of a compound with strong inhibitory activity against all four JAK isoforms. nih.gov Molecular modeling of these inhibitors highlighted the importance of specific moieties for their binding and inhibitory activity. nih.gov
In another example, a series of nih.govbenzothieno[2,3-c]pyridines, which are structurally related to furopyridines, were synthesized and evaluated as inhibitors of the CYP17 enzyme, a target in prostate cancer. nih.gov Several compounds in this series demonstrated potent growth inhibition against various cancer cell lines, with one compound showing an IC50 of 2.08 µM against the PC-3 prostate cancer cell line and suppressing CYP17 enzyme activity with an IC50 of 15.80 nM. nih.gov
The following table presents data on the inhibitory activity of selected 4-substituted 2,6-dimethylfuro[2,3-d]pyrimidines against various receptor tyrosine kinases, illustrating the potential of the broader class of compounds to which this compound belongs. nih.gov
| Compound ID | VEGFR-2 IC50 (µM) | PDGFR-β IC50 (µM) | Tubulin Assembly IC50 (µM) |
| 3 | 0.057 | 0.038 | >100 |
| 11 | 0.021 | 0.015 | 1.8 |
| 12 | 0.035 | 0.022 | 2.1 |
| 13 | 0.048 | 0.031 | 2.5 |
| 15 | >10 | >10 | 3.2 |
| Sunitinib | 0.009 | 0.008 | >100 |
Data adapted from a study on 4-substituted 2,6-dimethylfuro[2,3-d]pyrimidines. nih.gov
SAR of Furopyridine Analogues in Antiproliferative Activity
The antiproliferative activity of furopyridine analogues is a significant area of research, with many studies aiming to elucidate the structural features that contribute to their anticancer potential. As previously mentioned, the nature and position of substituents on the pyridine ring system can have a profound impact on cytotoxicity. nih.govmdpi.com
In the study of 2,6-dimethylfuro[2,3-d]pyrimidines, several compounds exhibited potent antiproliferative activity against a panel of cancer cell lines. nih.gov Notably, compound 10 from this series demonstrated highly potent activity against numerous NCI cancer cell lines, including several that are resistant to chemotherapy, making it a promising lead for further preclinical development. nih.gov This compound also showed dual inhibition of tubulin and RTKs, suggesting a multi-targeted mechanism of action. nih.gov
Another related class of compounds, the A-ring fused pyridine D-modified androstane (B1237026) derivatives, has also been evaluated for antiproliferative activity. rsc.org The fusion of a pyridine ring to the steroid A-ring was found to dramatically enhance the affinity of some derivatives for the CYP17 enzyme and confer selective antiproliferative activity against PC-3 prostate cancer cells. rsc.org One A-pyridine D-lactone steroid also showed selective submicromolar antiproliferative activity against HT-29 colon cancer cells. rsc.org
The table below shows the antiproliferative activity of selected 2,6-dimethylfuro[2,3-d]pyrimidine derivatives against various cancer cell lines. nih.gov
| Compound ID | MDA-MB-435 IC50 (µM) | SF-295 IC50 (µM) | NCI-H460 IC50 (µM) |
| 11 | 0.021 | 0.025 | 0.018 |
| 12 | 0.035 | 0.041 | 0.029 |
| 13 | 0.048 | 0.055 | 0.037 |
| Sunitinib | 0.015 | 0.022 | 0.028 |
Data adapted from a study on 4-substituted 2,6-dimethylfuro[2,3-d]pyrimidines. nih.gov
Biological Activities and Pharmacological Relevance of Furopyridine Compounds Preclinical Investigations
General Pharmacological Potential of Fused Pyridine (B92270) Derivatives
Fused pyridine derivatives, a class of heterocyclic compounds characterized by a pyridine ring fused to another ring system, are of significant interest in medicinal chemistry. The pyridine ring itself is a common feature in numerous therapeutic agents, where its presence can enhance solubility, polarity, lipophilicity, and the capacity for hydrogen bonding. researchgate.netnih.gov The fusion of a pyridine nucleus with other heterocyclic rings, such as a furan (B31954) ring to form furopyridines, often augments the compound's biological activity. nih.gov
These fused systems are structurally significant as they are found in many natural products and synthetic molecules with a wide array of biological functions. researchgate.net Their structural similarity to endogenous molecules like DNA bases (adenine and guanine) is a key factor in their effectiveness as antiviral and anticancer agents. researchgate.net The pharmacological profile of fused pyridine derivatives is exceptionally broad, encompassing antituberculosis, antibacterial, antifungal, anti-inflammatory, antimalarial, antiviral, and antiproliferative activities. researchgate.netnih.gov Furopyridines, as isosteres of benzofurans, have attracted considerable attention, with different isomeric forms acting as inhibitors for a wide range of enzymes and as agonists for various receptors. researchgate.net This versatility makes the fused pyridine scaffold a privileged structure in the design and discovery of new drugs. researchgate.net
Enzyme Inhibition Studies
The furopyridine scaffold is a key component in a variety of enzyme inhibitors, targeting diverse classes of enzymes crucial for physiological and pathological processes.
Furopyridine derivatives have been identified as potent inhibitors of several protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.
A series of furopyridine (PD) compounds based on the furo[2,3-c]pyridine (B168854) core structure were investigated for their ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). nih.gov These compounds were tested against the wild-type EGFR as well as drug-resistant mutant forms, including L858R/T790M and the highly resistant L858R/T790M/C797S variant. nih.govnih.gov Several derivatives demonstrated potent inhibitory activity, with IC₅₀ values in the nanomolar range, surpassing the efficacy of established drugs like erlotinib, afatinib, and osimertinib (B560133) in some cases. nih.govnih.gov Notably, compounds PD18 and PD56 showed significant potency against all three EGFR forms. nih.gov Molecular dynamics simulations revealed that the strong inhibitory activity is driven by van der Waals interactions and hydrogen bonding with key residues in the EGFR active site, such as M793. nih.gov
In another study, 7-aminofuro[2,3-c]pyridine derivatives were developed as inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1), a member of the MAP kinase kinase kinase family involved in inflammation and cancer. nih.gov Optimization of this series led to the discovery of a compound (13a) that was a potent and relatively selective TAK1 inhibitor with favorable pharmacokinetic properties in mice. nih.gov
Furthermore, other related fused pyridine systems have shown promise. Furan–pyridinone derivatives demonstrated significant cytotoxicity against esophageal cancer cell lines, with molecular docking suggesting potential interaction with EGFR and Methionine Aminopeptidase 2 (METAP2). mdpi.comnih.gov Additionally, pyrazolopyridine and other pyridine derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), with some compounds showing IC₅₀ values comparable or superior to the reference inhibitor roscovitine (B1683857). nih.gov
Table 1: Inhibitory Activity of Selected Furopyridine and Related Derivatives against Protein Kinases
| Compound Class | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| Furopyridine (PD) derivatives | EGFR (Wild-Type, L858R/T790M, L858R/T790M/C797S) | Potent inhibition with IC₅₀ values in the nanomolar range. PD18 and PD56 surpassed efficacy of known drugs against mutant forms. | nih.gov |
| 7-Aminofuro[2,3-c]pyridine | TAK1 (MAP3K7) | Discovery of a potent and selective inhibitor (compound 13a) with good in vivo pharmacokinetics. | nih.gov |
| Furopyridine derivative (compound 14) | CDK2 | Showed good inhibitory activity (IC₅₀ = 0.93 µM) comparable to the reference roscovitine (IC₅₀ = 0.39 µM). | nih.gov |
| Furan[3,2-c] pyridine derivatives | EGFR (docking study) | Compound 4c showed high cytotoxicity (IC₅₀ = 0.655 µg/mL against KYSE70 cells) with predicted binding to EGFR. | mdpi.comnih.gov |
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleotides and is a well-established target for anticancer and antimicrobial drugs. nih.gov While specific studies on 5,7-Dimethylfuro[2,3-c]pyridine as a DHFR inhibitor are not prominent, related heterocyclic structures have been explored. The inhibition of DHFR leads to a deficiency in tetrahydrofolate, which in turn disrupts the synthesis of purines and thymidylate, ultimately causing cell death. nih.gov
Research into novel DHFR inhibitors has often focused on modifying existing scaffolds, such as that of trimethoprim (B1683648). In one such study, a series of benzamide (B126) trimethoprim derivatives were synthesized and evaluated for their ability to inhibit human DHFR (hDHFR). mdpi.com All tested benzamides showed greater activity than the parent compound trimethoprim (IC₅₀ = 55.26 µM), with the most promising derivatives, JW2 and JW8, exhibiting IC₅₀ values of 4.72 µM and 5.23 µM, respectively. mdpi.com Molecular modeling suggested that these compounds interact strongly with key amino acid residues like Asn-64, Arg-70, and Gly-117 within the enzyme's active site, stabilizing the protein structure. mdpi.com These findings highlight the potential for developing potent reductase inhibitors from pyridine-related molecular frameworks.
Table 2: Inhibitory Activity of Trimethoprim Derivatives against Human Dihydrofolate Reductase (hDHFR)
| Compound | hDHFR IC₅₀ (µM) | Reference |
|---|---|---|
| JW2 | 4.72 | mdpi.com |
| JW8 | 5.23 | mdpi.com |
| Trimethoprim (Reference) | 55.26 | mdpi.com |
Proteases are essential enzymes for the life cycle of many viruses, making them attractive targets for antiviral drug development. The furo[2,3-c]pyridine scaffold has been associated with protease inhibition. For instance, the related compound 7-Methoxyfuro[2,3-c]pyridine is a structural component of PNU-142721, a known potent inhibitor of HIV-1 protease.
In the context of the SARS-CoV-2 pandemic, significant research has focused on inhibiting the virus's two key cysteine proteases: the main protease (MPro or 3CLpro) and the papain-like protease (PLpro). mdpi.com These enzymes are critical for processing viral polyproteins to form the replication complex. mdpi.comresearchgate.net
While direct studies on this compound are limited, various small molecules have been identified as inhibitors of these proteases. A screening of repurposed drugs identified Mpro inhibitors like MG-101 and Nelfinavir, which inhibited viral spread by 95%, and PLpro inhibitors such as Sitagliptin and Daclatasvir, which reduced viral spread by 75% and 70%, respectively. nih.gov Furthermore, combining inhibitors for both Mpro (MG-101) and PLpro (Sitagliptin) resulted in an enhanced antiviral effect against SARS-CoV-2 and its delta variant. nih.gov
Efforts to develop novel inhibitors have also been fruitful. Derivatives of the SARS-CoV PLpro inhibitor GRL-0617 have been optimized for SARS-CoV-2 PLpro, exploiting different features of the enzyme's active site to improve potency. researchgate.net Similarly, various chemical classes, including indole (B1671886) esters and thiosemicarbazones, have been investigated as covalent or non-covalent inhibitors of MPro. mdpi.com
Fused pyridine derivatives have demonstrated inhibitory activity against other clinically relevant enzyme systems, such as Cytochrome P450 17A1 (CYP17A1). This enzyme is a key player in the androgen biosynthesis pathway and a major target for the treatment of castration-resistant prostate cancer. nih.govtandfonline.com
Studies have explored various pyridine-containing heterocyclic systems as non-steroidal CYP17A1 inhibitors. For example, a series of pyridine indole hybrids were synthesized and evaluated, with the most potent compound (compound 11) exhibiting an IC₅₀ of 4 nM. tandfonline.comnih.gov These compounds effectively inhibited the 17α-lyase activity of the enzyme, leading to a significant reduction in the levels of androstenedione (B190577) and 17α-hydroxyprogesterone. tandfonline.com
In another study, novel benzothieno[2,3-c]pyridine derivatives were designed based on the structure of known inhibitors. nih.gov These compounds showed comparable potency to the approved drug abiraterone (B193195) in inhibiting rat CYP17 enzyme and were effective at reducing plasma testosterone (B1683101) levels in a dose-dependent manner. nih.gov The inhibitory mechanism of these non-steroidal compounds typically involves a metal-binding group that interacts with the heme iron in the CYP17 active site, and a fused ring system that occupies the enzyme's pocket. nih.gov
Table 3: Inhibitory Activity of Fused Pyridine Derivatives against CYP17A1
| Compound Class | Target Enzyme | Potency (IC₅₀) | Reference |
|---|---|---|---|
| Pyridine indole hybrid (Compound 11) | CYP17A1 | 4 nM | tandfonline.comnih.gov |
| Benzothieno[2,3-c]pyridines (Va-e) | CYP17 | 16-95 nM | nih.gov |
Receptor Interaction Studies (e.g., for M4-mediated disorders in related systems)
The muscarinic acetylcholine (B1216132) receptor M4 is a G protein-coupled receptor implicated in several central nervous system disorders, including schizophrenia and Alzheimer's disease. nih.gov Activating the M4 receptor is a promising therapeutic strategy, and research has focused on developing selective positive allosteric modulators (PAMs) that enhance the receptor's response to acetylcholine. nih.gov
In this context, pyrazol-4-yl-pyridine derivatives have been identified as selective M4 PAMs. nih.gov Structure-activity relationship studies on this scaffold led to the discovery of highly potent and selective compounds. These investigations highlighted critical species differences in ligand binding; for instance, the binding of a developed radioligand ([¹⁸F]12) to the M4 receptor in rodents was significantly enhanced by the presence of the orthosteric agonist carbachol, a requirement not observed in non-human primates or humans. nih.gov This work culminated in the development of the first radiofluorinated M4 PET radioligand, providing a valuable tool for non-invasively studying the M4 receptor in the brain and facilitating drug development for M4-mediated disorders. nih.gov
Additionally, other fused pyridine systems, such as β-carbolines (which contain a pyridine ring fused to an indole ring), are known to interact with a variety of brain receptors. wikipedia.org These compounds can act as monoamine oxidase inhibitors (MAOIs) and interact with serotonin (B10506) receptors, contributing to a range of pharmacological effects. wikipedia.org
Antimicrobial Spectrum
There is no available data on the antibacterial activity of this compound against either Gram-positive or Gram-negative bacteria.
No research has been published on the antifungal properties of this compound.
Antituberculosis Activity (e.g., against Mycobacterium tuberculosis)
Preclinical investigations into the antituberculosis activity of the specific compound this compound against Mycobacterium tuberculosis have not been identified in the currently available scientific literature. While broader classes of pyridine derivatives have been explored for their potential as antitubercular agents, specific data on this particular furopyridine compound is not presently documented.
Antiviral Activity
There is currently no available research detailing the preclinical antiviral activity of this compound. Although the antiviral potential of various pyridine-fused heterocyclic compounds has been a subject of scientific inquiry, specific studies focusing on the antiviral effects of this compound have not been reported.
Anti-inflammatory Properties
Information regarding the preclinical evaluation of the anti-inflammatory properties of this compound is not available in the reviewed scientific literature. While related heterocyclic compounds, such as certain thiazolo[4,5-b]pyridines, have been investigated for anti-inflammatory effects, specific research on this compound in this therapeutic area has not been published.
Coordination Chemistry of Furopyridine Ligands
Complexation of Dimethylfuro[2,3-c]pyridine and its Analogues with Transition Metal Ions (e.g., Ni(II), Co(II), Cu(II), Fe(III))
The complexation of furopyridine ligands with transition metal ions typically occurs through the nitrogen atom of the pyridine (B92270) ring. researchgate.net While specific studies on 5,7-dimethylfuro[2,3-c]pyridine are limited, research on its analogues, such as furo[3,2-c]pyridines, provides significant insight into their coordination behavior.
For instance, Ni(II) complexes with the analogue 2,3-dimethylfuro[3,2-c]pyridine (B3367279) (dmfp) have been synthesized and characterized. researchgate.net The synthesis of the complex Ni(SCN)₂(dmfp)₃ was achieved by reacting nickel(II) thiocyanate (B1210189) with 2,3-dimethylfuro[3,2-c]pyridine in a suitable solvent. researchgate.net Similarly, complexes of Ni(II) have been prepared with pyridine itself by reacting a nickel salt like NiCl₂·6H₂O with pyridine in a warm ethanol (B145695) solution, followed by refluxing. jscimedcentral.com This general approach is applicable to a range of transition metals and pyridine-type ligands.
The formation of complexes with other transition metals such as Co(II), Cu(II), and Fe(III) with furopyridine ligands is also anticipated. researchgate.net The coordination number and geometry of these complexes can vary depending on the metal ion, the stoichiometry of the reaction, and the specific furopyridine ligand used. wikipedia.org For example, Co(II) can form both tetrahedral and octahedral complexes with pyridine-based ligands. wikipedia.org
Ligand Binding Modes and Coordination Geometries in Metal Complexes
Furopyridine ligands like this compound are expected to act as monodentate ligands, coordinating to metal ions through the lone pair of electrons on the pyridine nitrogen atom. This is the most common binding mode for simple pyridine-type ligands. researchgate.netwikipedia.org
In the case of Ni(II) complexes with the analogous 2,3-dimethylfuro[3,2-c]pyridine, infrared spectroscopy data confirms that the ligand is coordinated to the Ni(II) ion through the nitrogen atom of the heterocyclic ring. researchgate.net The resulting coordination geometry is influenced by the number of ligands and counter-ions. Many transition metal pyridine complexes adopt octahedral or tetrahedral geometries. wikipedia.org For example, complexes of the type [MCl₂(py)₄] are typically octahedral, while [MCl₂py₂] can be tetrahedral. wikipedia.org In some cases, distorted geometries are observed. For instance, some Ni(II) Schiff base complexes containing furopyridine moieties adopt tetragonally distorted octahedral geometries. researchgate.net The specific geometry is a balance of electronic effects, steric hindrance from the ligands, and the nature of the counter-anions. nih.govlibretexts.org For five-coordinate complexes, trigonal bipyramidal and square pyramidal are the most common geometries. libretexts.org
Spectroscopic Characterization of Furopyridine-Metal Complexes (e.g., IR, NMR, UV)
Spectroscopic techniques are crucial for elucidating the structure and bonding in metal complexes of furopyridine ligands.
Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of the ligand's coordination to the metal ion. Upon complexation, the vibration frequencies of the pyridine ring are altered. A key indicator is the shift in the C=N stretching vibration band. In ruthenium complexes with poly(4-vinylpyridine), this band shifts 15–20 cm⁻¹ to a higher frequency upon coordination. kpi.ua This blue shift suggests a strengthening of the C=N bond due to the metal-ligand interaction. kpi.ua For Ni(II) complexes with furo[3,2-c]pyridine (B1313802) analogues, IR data has been used to confirm the coordination of the ligand through the pyridine nitrogen atom. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for characterizing the solution-state structure of these complexes.
Diamagnetic Complexes: For diamagnetic metal complexes (e.g., some Ni(II), Zn(II), Cd(II) complexes), ¹H and ¹³C NMR spectra provide detailed structural information. The chemical shifts of the pyridine ring protons and carbons are sensitive to the coordination environment. datapdf.com In diamagnetic pyridine complexes of Ag(I), Zn(II), and Cd(II), the ¹³C NMR chemical shift of the para-carbon atom of the bound pyridine correlates with the polarizing power of the metal ion. datapdf.com
Paramagnetic Complexes: For paramagnetic complexes (e.g., Co(II), Cu(II), Fe(III), and many Ni(II) complexes), the unpaired electrons on the metal ion significantly affect the NMR spectrum. du.ac.in This results in a wide range of chemical shifts (hyperfine shifts) and significant broadening of the signals. nsf.govvu.lt While coupling is often not resolved, these spectra can still provide valuable information about the complex's structure and the spin state of the metal ion. du.ac.invu.lt For example, in non-heme Fe(IV)=O complexes with pyridine-containing ligands, the β-pyridyl protons can be shifted downfield to 40-50 ppm. nsf.gov
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the metal complexes. libretexts.org These spectra are typically characterized by two main types of transitions:
Ligand-based transitions: These are high-intensity π-π* transitions within the aromatic system of the furopyridine ligand. nih.gov
d-d transitions: These transitions occur between the d-orbitals of the transition metal ion, which are split in energy by the ligand field. bath.ac.uk These bands are typically much weaker than ligand-based transitions. bath.ac.uk The position and intensity of the d-d bands provide information about the coordination geometry and the strength of the ligand field. bath.ac.uk Upon complexation of transition metals with related macrocycles, shifts in the characteristic absorption bands (Soret and Q bands) are observed, indicating interaction between the metal and the ligand's π-system. researchgate.net
Magnetic Properties of Furopyridine-Containing Metal Complexes
The magnetic properties of transition metal complexes are determined by the number of unpaired d-electrons on the metal center. du.edu.eg
Diamagnetic complexes have no unpaired electrons and are repelled by a magnetic field. dalalinstitute.com
Paramagnetic complexes possess one or more unpaired electrons and are attracted to a magnetic field. dalalinstitute.comyoutube.com
The transition metal ions in this study typically form paramagnetic complexes:
Ni(II) (d⁸ configuration): In an octahedral field, it has two unpaired electrons, leading to paramagnetism. youtube.com
Co(II) (d⁷ configuration): Can be high-spin (three unpaired electrons) or low-spin (one unpaired electron) in an octahedral field, both being paramagnetic. du.edu.eg Tetrahedral Co(II) complexes are typically high-spin with three unpaired electrons.
Cu(II) (d⁹ configuration): Has one unpaired electron and is paramagnetic. bath.ac.uk
Fe(III) (d⁵ configuration): Can be high-spin (five unpaired electrons) or low-spin (one unpaired electron) in an octahedral field, both being paramagnetic. youtube.com
The magnetic moment of a complex can be measured experimentally (e.g., using a Gouy balance) and provides insight into the spin state and sometimes the geometry of the complex. gcnayanangal.com For many first-row transition metal complexes, the magnetic moment is close to the "spin-only" value, which can be calculated based on the number of unpaired electrons. gcnayanangal.com Deviations from this value can indicate an orbital contribution to the magnetic moment. dalalinstitute.com
| Metal Ion | d-electron Configuration | Typical Number of Unpaired Electrons (Octahedral) | Expected Magnetic Behavior |
| Ni(II) | d⁸ | 2 | Paramagnetic |
| Co(II) | d⁷ | 1 (low-spin) or 3 (high-spin) | Paramagnetic |
| Cu(II) | d⁹ | 1 | Paramagnetic |
| Fe(III) | d⁵ | 1 (low-spin) or 5 (high-spin) | Paramagnetic |
Thermal Decomposition Studies of Furopyridine-Metal Complexes
Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition pathways of metal complexes. ijmra.us Studies on Ni(II) complexes with the analogue 2,3-dimethylfuro[3,2-c]pyridine (dmfp) reveal a multi-stage decomposition process when heated in a dynamic air atmosphere. researchgate.netresearchgate.net
For the complex Ni(SCN)₂(dmfp)₃, the decomposition begins around 110°C. The DTA (Differential Thermal Analysis) curve shows two endothermic peaks at 222°C and 273°C, which are attributed to the stepwise loss of the dimethylfuro[3,2-c]pyridine ligands. researchgate.net This is followed by exothermic processes at higher temperatures corresponding to the decomposition of the remaining components. The final residue at temperatures up to 1000°C was found to be Nickel(II) oxide (NiO). researchgate.net
The thermal decomposition data for Ni(II) complexes with furo[3,2-c]pyridine and its methylated analogues are summarized below.
| Complex | Temperature Range (°C) | Mass Loss (%) | Assignment |
| Ni(SCN)₂(dmfp)₃ | 110 - 250 | 29.5 | Loss of 2 dmfp |
| 250 - 320 | 14.8 | Loss of 1 dmfp | |
| 320 - 450 | 25.4 | Decomposition of Ni(SCN)₂ | |
| 450 - 640 | 16.5 | Oxidation of intermediate |
Data derived from studies on the analogue 2,3-dimethylfuro[3,2-c]pyridine (dmfp). researchgate.netresearchgate.net
Applications in Materials Science
Utilization in the Development of Novel Materials with Specific Electronic Properties
The development of advanced materials for electronic devices often relies on organic molecules with tunable electronic characteristics. The furo[2,3-c]pyridine (B168854) core is a compelling candidate for such applications due to its inherent electronic structure. The fusion of the furan (B31954) and pyridine (B92270) rings creates a system with potential for both electron-donating and electron-withdrawing characteristics, a key feature for designing organic semiconductors and components for light-emitting diodes.
Research on related heterocyclic systems provides strong evidence for this potential. For instance, pyridine-based materials are widely investigated for use in Organic Light-Emitting Diodes (OLEDs). Pyridine and its derivatives often serve as electron-transporting or host materials in these devices due to their good thermal stability and high triplet energies. nih.gov Specifically, molecules incorporating a pyridine core have been synthesized for highly efficient blue thermally activated delayed fluorescence (TADF) OLEDs, achieving high external quantum efficiencies (EQE) of up to 22.7%. nih.gov
Furthermore, the introduction of different functional groups to the pyridine ring can modulate the electronic properties of the material. Donor-acceptor type molecules based on a 2,6-diphenylpyridine-3,5-dicarbonitrile core have demonstrated excellent TADF properties, leading to OLEDs with EQEs as high as 29.6%. nih.gov The dimethyl substituents on the 5,7-Dimethylfuro[2,3-c]pyridine ring are expected to influence its electronic properties, likely enhancing its electron-donating character and solubility, which are advantageous for material processing and device fabrication. The combination of the furo[2,3-c]pyridine core with appropriate donor and acceptor moieties could lead to new materials with tailored HOMO/LUMO energy levels, essential for efficient charge injection and transport in electronic devices.
A summary of the performance of related pyridine-based materials in OLEDs is presented in the table below, illustrating the potential for this compound in similar applications.
| Material Type | Application | Key Performance Metric | Reference |
| Carbazole-based asymmetric host molecule with a pyridine core | Blue TADF-OLED | EQE of 22.7% | nih.gov |
| Pyridine-carbonitrile-carbazole-based TADF material | OLED | EQE of 29.6% | nih.gov |
| Double-twist pyridine-carbonitrile derivatives | Green and Yellow OLEDs | EQE of 25.8% (green), 21.1% (yellow) | researchgate.net |
| Sky-blue delayed fluorescence molecules with pyridine-substituted acridone | Sky-blue OLEDs | EQE of 21.8–26.8% | scut.edu.cn |
Potential in Optical Materials Development
The field of nonlinear optics (NLO) seeks materials that exhibit a nonlinear response to intense electromagnetic fields, a property crucial for applications such as optical switching and data storage. Organic chromophores with donor-π-acceptor (D-π-A) structures are of particular interest for their large second-order NLO responses. The furo[2,3-c]pyridine scaffold can be functionalized to create such D-π-A systems.
Studies on related pyridine derivatives have shown significant NLO activity. For example, multisubstituted p-dimethylaminophenylethenyl pyridiniums have been synthesized and shown to exhibit strong nonlinear optical absorption. researchgate.net The electron-donating and accepting characteristics within these molecules, along with the number of side chains and molecular coplanarity, have a significant impact on their NLO properties. researchgate.net Similarly, pyrazoline derivatives with a simple change in substituent on a phenyl ring can be tuned to exhibit second-order NLO properties. researchgate.net
The inherent electronic asymmetry of the furo[2,3-c]pyridine system, enhanced by the dimethyl substitution, suggests that it could serve as a core for novel NLO chromophores. By attaching suitable electron-donating and electron-withdrawing groups to the heterocyclic framework, it should be possible to create materials with significant hyperpolarizability, a key parameter for NLO applications. The table below summarizes the NLO properties of some related organic materials.
| Material | NLO Property Investigated | Key Finding | Reference |
| Multisubstituted p-dimethylaminophenylethenyl pyridiniums | Nonlinear optical absorption | Strong saturated absorption | researchgate.net |
| 3-(4-n-decyloxyphenyl)-1-(p-X-phenyl)-2-pyrazolines | Second-order NLO properties | Tunable by substituent change | researchgate.net |
| Dimethylamine substituted anthracene (B1667546) chalcone | Third-order NLO properties | Studied via Z-scan technique | scilit.com |
| 2-Furoic acid | Third-order NLO | Good transparency in the visible and near-IR range | researchgate.net |
Integration into Polymeric Systems for Enhanced Properties
The incorporation of functional heterocyclic molecules into polymeric structures can lead to materials with enhanced thermal, mechanical, and electronic properties. The parent molecules of the furo[2,3-c]pyridine system, furan and pyridine, have been investigated for their ability to form novel polymeric materials under high pressure.
Specifically, the photochemically-mediated polymerization of furan and pyridine can produce nanothreads, which are one-dimensional sp3-hybridized materials. psu.educhemrxiv.org These nanothreads are predicted to have exceptionally high tensile strength and a tunable band gap, making them attractive for a wide range of applications, from reinforcing agents in composites to components in novel electronic devices. psu.edu The polymerization is achieved at reduced pressures through a combination of slow compression/decompression and UV light exposure. psu.educhemrxiv.org
While the direct polymerization of this compound has not yet been reported, the precedent set by its constituent heterocycles suggests that it could be a valuable monomer for the synthesis of novel polymers. The fused ring system may offer unique stereochemical and electronic contributions to the resulting polymer chain. Furthermore, the dimethyl groups could enhance the solubility and processability of the monomer and the resulting polymer. The development of synthetic routes to incorporate the this compound unit into polymer backbones could lead to new materials with tailored properties for advanced applications.
The table below outlines the conditions and outcomes of the polymerization of the parent heterocycles, providing a basis for potential studies on this compound.
| Monomer | Polymerization Method | Resulting Material | Key Properties | Reference |
| Pyridine | Photochemically-mediated high-pressure polymerization | Pyridine-derived nanothreads | Crystalline, one-dimensional sp3-hybridized | psu.educhemrxiv.org |
| Furan | Photochemically-mediated high-pressure polymerization | Furan-derived nanothreads | Crystalline, one-dimensional sp3-hybridized | psu.educhemrxiv.org |
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure, HOMO/LUMO analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 5,7-Dimethylfuro[2,3-c]pyridine. researchgate.netnih.gov By employing methods like the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the optimized molecular geometry, vibrational frequencies, and electronic structure can be determined. bohrium.comresearchgate.net
Analysis of the Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the compound's reactivity. nih.gov The HOMO energy level indicates the molecule's ability to donate electrons, while the LUMO energy level reflects its electron-accepting capacity. niscpr.res.in The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. niscpr.res.inirjweb.com For pyridine (B92270) derivatives, the distribution of HOMO and LUMO electron densities is typically spread across the aromatic rings. niscpr.res.in In this compound, the presence of the electron-donating methyl groups and the fused furan (B31954) ring is expected to influence the energies and distribution of these orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
| Note: These values are hypothetical and for illustrative purposes, based on typical values for similar heterocyclic compounds. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. mdpi.comnih.gov This method is crucial for understanding potential ligand-target interactions and for structure-based drug design. For this compound, which shares a structural scaffold with known kinase inhibitors, molecular docking can be employed to explore its binding affinity and mode of interaction with various protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2). mdpi.comnih.gov
Docking studies involve placing the 3D structure of this compound into the active site of a target protein. The simulation then calculates the binding energy and identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues in the active site. mdpi.comnih.gov For instance, in the context of CDK2 inhibition, key hydrogen bonds with residues like Leu83 are often observed. mdpi.com
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Key Interacting Residues | Leu83, Phe80, Asp145 |
| Types of Interactions | Hydrogen bond, Hydrophobic |
| Note: This data is illustrative and not based on experimental results for this specific compound. |
Molecular Dynamics Simulations for Conformational Stability and Binding Pathway Analysis
To further investigate the stability of the ligand-protein complex predicted by molecular docking, molecular dynamics (MD) simulations can be performed. MD simulations provide a dynamic view of the conformational changes and stability of the complex over time. researchgate.net By simulating the movement of atoms and molecules, MD can assess the stability of the binding pose of this compound within a target's active site and analyze its binding pathway.
Parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the number of intermolecular hydrogen bonds are monitored throughout the simulation to evaluate the stability of the complex. A stable complex will typically show low RMSD and RMSF values, indicating minimal conformational changes.
Prediction of Chemical Reactivity and Regioselectivity
The chemical reactivity and regioselectivity of this compound can be predicted using the electronic parameters derived from quantum chemical calculations. The distribution of electron density, as visualized through the Molecular Electrostatic Potential (MESP) map, and the locations of the HOMO and LUMO orbitals can identify the most probable sites for electrophilic and nucleophilic attack. researchgate.netajchem-a.com
For pyridine derivatives, the nitrogen atom is typically the most electron-rich and basic center, making it susceptible to protonation and alkylation. The electron-withdrawing nature of the pyridine nitrogen influences the reactivity of the fused furan ring. The methyl groups at positions 5 and 7 will also affect the regioselectivity of electrophilic substitution reactions on the pyridine ring.
In Silico Pharmacokinetic and ADMET Predictions (Absorption, Distribution, Metabolism, Excretion, Toxicity)
In silico ADMET prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic and toxicological properties of a compound. researchgate.netjapsonline.com Various computational models can predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govresearchgate.net
For this compound, these predictions can help to evaluate its drug-likeness based on criteria such as Lipinski's Rule of Five. japsonline.com This rule suggests that poor absorption or permeation is more likely when there are more than 5 hydrogen bond donors, 10 hydrogen bond acceptors, the molecular weight is over 500, and the calculated octanol-water partition coefficient (logP) is greater than 5. japsonline.com
Table 3: Predicted ADMET Properties of this compound
| Property | Predicted Value | Compliance |
| Molecular Weight | 147.18 | Yes |
| LogP | 1.9 | Yes |
| Hydrogen Bond Donors | 0 | Yes |
| Hydrogen Bond Acceptors | 2 | Yes |
| Aqueous Solubility | Moderately Soluble | Favorable |
| Intestinal Absorption | High | Favorable |
| Blood-Brain Barrier Permeability | Permeable | Favorable |
| Cytochrome P450 Inhibition | Low | Favorable |
| Toxicity Class | Class 4 (Harmful) | Moderate |
| Note: These are hypothetical predictions based on the structure and general models. |
Crystal Structure Analysis using Computational Methods (e.g., Hirshfeld Surface Analysis, Quantum Theory of Atoms in Molecules (QT-AIM), Reduced-Density Gradient Analysis)
While an experimental crystal structure for this compound may not be available, computational methods can predict and analyze its potential crystal packing and intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal lattice. nih.govresearchgate.netnih.gov It maps the close contacts between neighboring molecules, with different colors representing different types of interactions and their relative strengths.
For a molecule like this compound, Hirshfeld analysis would likely reveal significant contributions from H···H, C···H/H···C, and N···H/H···N contacts. nih.gov The presence of the aromatic rings could also lead to π-π stacking interactions. researchgate.net
Reduced-Density Gradient (RDG) analysis is another method used to study non-covalent interactions. nih.gov It identifies regions of weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, based on the electron density and its gradient.
Molecular Electrostatic Potential (MESP) Mapping for Interaction Analysis
Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.netresearchgate.net The MESP map displays the electrostatic potential on the electron density surface, with different colors indicating regions of positive, negative, and neutral potential.
For this compound, the MESP map would show the most negative potential (typically colored red) around the nitrogen atom of the pyridine ring, indicating its high electron density and propensity for electrophilic attack. researchgate.netajchem-a.com Regions of positive potential (blue) would be located around the hydrogen atoms. This information is crucial for understanding how the molecule might interact with biological targets and other molecules. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,7-Dimethylfuro[2,3-c]pyridine, and what factors influence yield optimization?
- Methodological Answer : The synthesis typically involves heterocyclization or cascade reactions. One approach employs potassium hydroxide (KOH)-catalyzed reactions with N-propargylic β-enaminones and arylaldehydes under mild conditions, yielding moderate to good efficiency (40–65%) . Another method utilizes sodium borohydride (NaBH₄) for diastereoselective reduction and cyclization of cyano-pyrrole precursors, achieving controlled stereochemistry . Yield optimization depends on catalyst selection, reaction temperature (often 50–80°C), and stoichiometric ratios of starting materials. For instance, Dulenko and Voshchula (1986) reported improved protocols for fused-ring systems via microwave-assisted or reflux conditions, emphasizing solvent polarity effects .
Q. How is the structural characterization of this compound performed using spectroscopic techniques?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm methyl group positions (δ 2.3–2.6 ppm for methyl protons) and aromatic ring fusion. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 147.0684 for C₉H₉NO). X-ray crystallography (if single crystals are obtainable) resolves bond angles and dihedral distortions in the fused-ring system, as seen in analogous furopyridine derivatives . FT-IR identifies carbonyl or C-O vibrations (~1650–1700 cm⁻¹) in oxidized derivatives .
Advanced Research Questions
Q. What strategies are employed to achieve diastereoselective synthesis of this compound derivatives?
- Methodological Answer : Diastereoselectivity is achieved via chiral auxiliaries or asymmetric catalysis . For example, NaBH₄-mediated reductions of 2-(3-cyano-5-hydroxy-pyrrolylidene)malononitriles yield >80% diastereomeric excess (de) by stabilizing transition states through hydrogen bonding . Computational modeling (e.g., DFT) optimizes steric and electronic effects of substituents to predict selectivity trends . Recent advances include microwave-assisted synthesis (e.g., 100°C, 30 min) to enhance reaction kinetics and reduce racemization .
Q. How does the electronic configuration of substituents on the furopyridine ring influence biological activity, as observed in TLR inhibition studies?
- Methodological Answer : Electron-withdrawing groups (e.g., NO₂, Br) at the 5- or 7-positions enhance Toll-like receptor (TLR) 7/9 inhibition by increasing electrophilicity and binding affinity to TLR hydrophobic pockets. For instance, pyrrolo[2,3-c]pyridine derivatives with methyl groups (electron-donating) show reduced IC₅₀ values (~2.5 µM) compared to unsubstituted analogs (~10 µM) due to improved lipophilicity and membrane penetration . SAR studies correlate substituent Hammett constants (σ) with inhibitory potency, validated via in vitro HEK-Blue™ TLR reporter assays .
Q. What computational methods are utilized to predict the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer : Quantum mechanical calculations (DFT) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks . Molecular docking (AutoDock Vina) simulates binding poses with proteins like PDE4B or SGK-1, identifying key interactions (e.g., π-π stacking with His⁴⁷⁴ of PDE4B) . QSPR models trained on IC₅₀ datasets link descriptors (logP, polar surface area) to antibacterial activity (MIC = 50–200 µg/mL against Yersinia enterocolitica) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
